molecular formula C16H24BrN B8306217 8-Bromo-2-dipropylamino-1,2,3,4-tetrahydronaphthalene

8-Bromo-2-dipropylamino-1,2,3,4-tetrahydronaphthalene

Cat. No. B8306217
M. Wt: 310.27 g/mol
InChI Key: MRVOVSJOIOFTKG-UHFFFAOYSA-N
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Patent
US05096908

Procedure details

Alternatively, to the 8-bromo-2-dipropylamino-3,4-dihydronaphthalene (44.4 mMol) in tetrahydrofuran (100 ml) was added sodium cyano-borohydride (2.86 gm, 45.5 mMol) and the suspension was saturated with hydrogen chloride. After stirring for four hours the reaction mixture was poured into 15% aqueous sodium hydroxide (500 ml) and was stirred an additional two hours. This mixture was extracted with diethyl ether, and the ether extracts were combined, washed with water, washed with saturated aqueous sodium chloride, dried (Na2SO4) and concentrated in vacuo to give the crude title compound as a light orange oil. Purification by basic alumina chromatography (dichloromethane) gave the product as a light yellow oil (7.8 gm, 57%).
Name
8-bromo-2-dipropylamino-3,4-dihydronaphthalene
Quantity
44.4 mmol
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[C:9]([N:12]([CH2:16][CH2:17][CH3:18])[CH2:13][CH2:14][CH3:15])[CH2:8][CH2:7]2.C([BH3-])#N.[Na+].Cl.[OH-].[Na+]>O1CCCC1>[CH2:16]([N:12]([CH2:13][CH2:14][CH3:15])[CH:9]1[CH2:8][CH2:7][C:6]2[C:11](=[C:2]([Br:1])[CH:3]=[CH:4][CH:5]=2)[CH2:10]1)[CH2:17][CH3:18] |f:1.2,4.5|

Inputs

Step One
Name
8-bromo-2-dipropylamino-3,4-dihydronaphthalene
Quantity
44.4 mmol
Type
reactant
Smiles
BrC=1C=CC=C2CCC(=CC12)N(CCC)CCC
Name
Quantity
2.86 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for four hours the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred an additional two hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with diethyl ether
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude title compound as a light orange oil
CUSTOM
Type
CUSTOM
Details
Purification by basic alumina chromatography (dichloromethane)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CC)N(C1CC2=C(C=CC=C2CC1)Br)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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